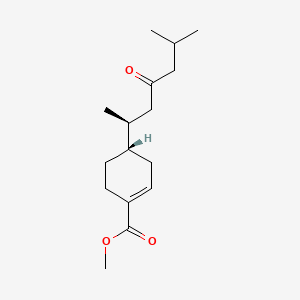
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a complex organic compound with the molecular formula C17H16 It is known for its unique structure, which includes multiple double bonds and a cyclic arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves multiple steps, including the formation of the cyclic structure and the introduction of double bonds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process may also include steps to recycle solvents and minimize waste, making it more environmentally friendly.
化学反応の分析
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a wide range of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield saturated hydrocarbons. Substitution reactions can result in a variety of derivative compounds with different functional groups.
科学的研究の応用
Gona-1,3,5(10),6,8,11-hexaene, (±)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism by which Gona-1,3,5(10),6,8,11-hexaene, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to Gona-1,3,5(10),6,8,11-hexaene, (±)- include:
- Gona-1,3,5,7,9,11-hexaene
- 12,12-Dimethyl-13,15-diaza-gona-1,3,5(10),6,8(9),14-hexaene
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and cyclic structure, which confer distinct chemical properties and reactivity. These features make it particularly valuable for certain applications in scientific research and industry.
特性
CAS番号 |
7421-32-1 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
InChIキー |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
異性体SMILES |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
正規SMILES |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


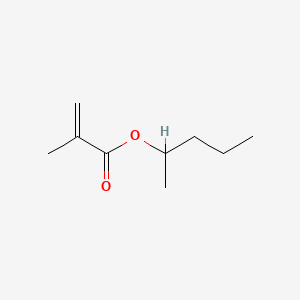
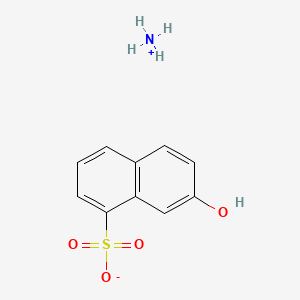

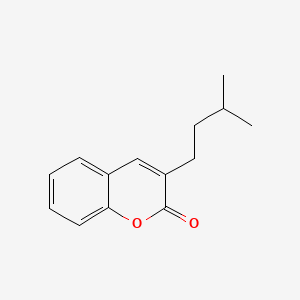

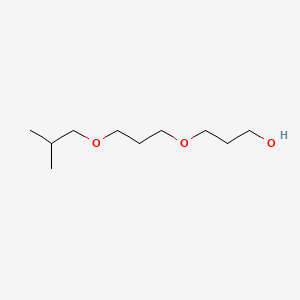
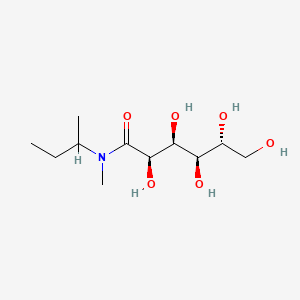

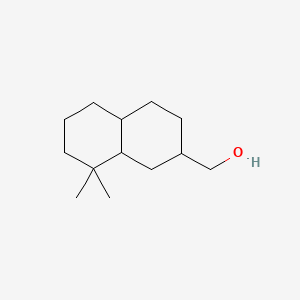
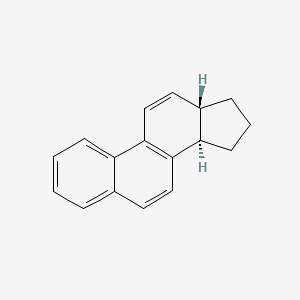
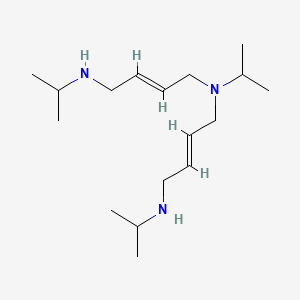
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
